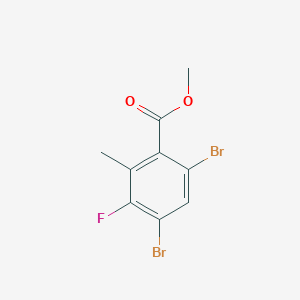

4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester

Description

Properties

IUPAC Name |

methyl 4,6-dibromo-3-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-4-7(9(13)14-2)5(10)3-6(11)8(4)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKAZFAODCSNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Br)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258368 | |

| Record name | Methyl 4,6-dibromo-3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119916-08-4 | |

| Record name | Methyl 4,6-dibromo-3-fluoro-2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119916-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dibromo-3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester typically involves the bromination and fluorination of 2-methylbenzoic acid derivatives. One common method includes the following steps:

Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atoms.

Reduction: 4,6-Dibromo-3-fluoro-2-methylbenzyl alcohol.

Oxidation: 4,6-Dibromo-3-fluoro-2-methylbenzoic acid.

Scientific Research Applications

4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique functional groups.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Halogenation Patterns :

- Bromine vs.

- Fluorine: The 3-fluoro substituent in the target compound may improve metabolic stability and binding affinity in drug candidates, a feature shared with Methyl 2-amino-4,6-difluorobenzoate .

Ester vs. Acid Functionality :

- The methylester group in the target compound reduces polarity compared to free acids (e.g., 2-Methoxy-3,6-dichlorobenzoic acid), making it more suitable for hydrophobic environments in agrochemical formulations .

Methyl Group Influence :

- The 2-methyl group in the target compound introduces steric hindrance, which could slow down nucleophilic substitution reactions compared to unsubstituted analogs like Methyl 3,6-dibromo-2-fluorobenzoate .

Biological Activity

4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester (CAS No. 119916-08-4) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

The molecular formula of this compound is . The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance its binding affinity to specific molecular targets, potentially leading to inhibition or activation of critical biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzyme activity through competitive or non-competitive mechanisms.

- Receptor Binding : It can act as a ligand for specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Properties

In vitro studies have shown that this compound may possess anti-inflammatory effects. It has been investigated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several benzoic acid derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

- Investigation of Anti-inflammatory Effects : In a laboratory setting, the compound was tested for its ability to reduce inflammation markers in human cell lines. The findings suggested a dose-dependent reduction in cytokine levels, supporting further exploration for therapeutic applications in inflammatory conditions .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|

| This compound | Yes | Yes |

| 4,6-Dibromo-2-methylbenzoic acid methylester | Moderate | No |

| 3-Fluoro-2-methylbenzoic acid methylester | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-dibromo-3-fluoro-2-methyl-benzoic acid methylester, and how can purity (>95%) be achieved?

- Methodology :

- Stepwise bromination : Start with 3-fluoro-2-methyl-benzoic acid. Sequential bromination at positions 4 and 6 using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or DCM, with FeCl₃ as a catalyst. Monitor reaction progress via TLC or HPLC .

- Esterification : React the brominated benzoic acid with methanol in the presence of H₂SO₄ or DCC/DMAP. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

- Validation : Confirm purity using ¹H/¹³C NMR and LC-MS. Compare melting points and spectral data with literature values (e.g., CAS 119916-08-4) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Storage testing : Store aliquots at 4°C, −20°C, and room temperature in amber vials. Analyze degradation via HPLC at intervals (0, 1, 3, 6 months).

- Stability indicators : Monitor ester hydrolysis (free benzoic acid formation) and bromine loss via LC-MS/MS. Use deuterated internal standards (e.g., 3,5-difluorobenzoic-d₃ acid) for quantification .

- Recommendation : Long-term storage at −20°C in anhydrous DMSO or acetonitrile minimizes decomposition .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in bromination reactions for this compound?

- Methodology :

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for bromination at positions 4 vs. 5. The electron-withdrawing fluoro group at position 3 directs bromine to the para position (C-4), while the methyl group at C-2 sterically hinders ortho substitution .

- Experimental validation : Synthesize analogs (e.g., 3-fluoro-2-ethyl derivatives) and compare bromination patterns via ¹H NMR. Higher steric bulk reduces reaction rates (e.g., 50% yield with ethyl vs. 85% with methyl) .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Methodology :

- Multi-spectral cross-validation : Compare ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) with NIST Chemistry WebBook entries for similar brominated esters. For example, 3,5-dibromo-4-hydroxybenzoic acid (NIST) shows δ 7.8 ppm for aromatic protons, while fluoro substituents downfield-shift adjacent protons by 0.3–0.5 ppm .

- High-resolution MS : Use ESI-HRMS to confirm molecular ion [M+H]⁺ at m/z 348.87 (C₉H₇Br₂FO₂). Discrepancies in fragmentation patterns may indicate impurities or isomerization .

Q. How can researchers optimize catalytic systems for asymmetric derivatization of this compound?

- Methodology :

- Chiral catalyst screening : Test Pd(II)/BINAP, Rh(I)-DuPhos, or organocatalysts (e.g., thiourea) in cross-coupling reactions. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) achieves 70% enantiomeric excess (ee) .

- Kinetic studies : Use in situ IR or circular dichroism (CD) to monitor asymmetric induction. Higher ee correlates with slower reaction rates (e.g., 24 hours for 80% ee vs. 6 hours for racemic mixtures) .

Research Application Questions

Q. What strategies enable the use of this compound as a building block in pharmaceutical intermediates?

- Methodology :

- Functional group interconversion : Hydrolyze the ester to 4,6-dibromo-3-fluoro-2-methyl-benzoic acid using LiOH/THF/H₂O. Couple with amines via EDC/HOBt to form amides for kinase inhibitor scaffolds .

- Cross-coupling reactions : Perform Ullmann coupling with arylboronic acids (e.g., 4-CF₃-phenyl) to introduce biaryl motifs. Optimize CuI/1,10-phenanthroline ratios to suppress dehalogenation .

Q. How does this compound behave in solid-state NMR studies compared to solution-state?

- Methodology :

- Magic-angle spinning (MAS) NMR : Acquire ¹⁹F and ⁷⁹/⁸¹Br solid-state spectra at 18.8 T. Anisotropic chemical shifts (e.g., ¹⁹F δ −120 ppm vs. solution δ −115 ppm) reveal crystal packing effects .

- X-ray crystallography : Correlate NMR data with crystal structures to identify halogen-bonding interactions (e.g., Br···O distances <3.3 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.